molecular formula C15H15N3O3 B10851937 nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime

nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime

Cat. No.: B10851937
M. Wt: 285.30 g/mol
InChI Key: LKOKEOYUZBYMCC-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime can be synthesized through a series of chemical reactions. One common method involves the reaction of nicotinaldehyde with 4-ethoxyphenyl isocyanate to form the corresponding carbamate. This intermediate is then treated with hydroxylamine to yield the oxime derivative .

Industrial Production Methods

The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Nicotinaldehyde O-4-ethoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty-acid amides. This leads to increased levels of these signaling molecules, which can modulate pain and inflammation pathways . Additionally, the compound may interact with other cellular targets, influencing various biochemical pathways .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino] N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C15H15N3O3/c1-2-20-14-7-5-13(6-8-14)18-15(19)21-17-11-12-4-3-9-16-10-12/h3-11H,2H2,1H3,(H,18,19)/b17-11+

InChI Key

LKOKEOYUZBYMCC-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CN=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)ON=CC2=CN=CC=C2

Origin of Product

United States

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